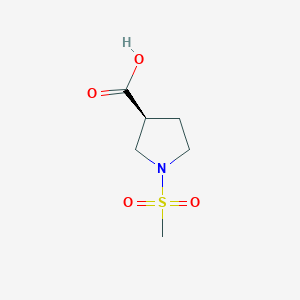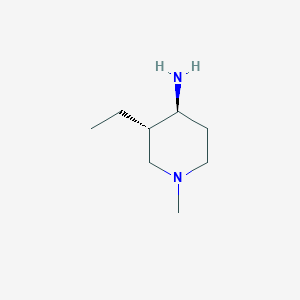
3-Isopropyl-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isopropylnaphthalene is then subjected to hydroxylation to introduce the hydroxyl group at the second position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by selective hydroxylation. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst regeneration.
Análisis De Reacciones Químicas
Types of Reactions: 3-(PROPAN-2-YL)NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of 3-(PROPAN-2-YL)NAPHTHALEN-2-ONE or 3-(PROPAN-2-YL)NAPHTHALEN-2-CARBOXYLIC ACID.
Reduction: Formation of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL or 3-(PROPAN-2-YL)NAPHTHALENE.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(PROPAN-2-YL)NAPHTHALEN-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(PROPAN-2-YL)NAPHTHALEN-2-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, while the isopropyl group can influence the compound’s hydrophobic interactions and overall bioavailability.
Comparación Con Compuestos Similares
2-NAPHTHOL: Similar structure but lacks the isopropyl group, leading to different chemical and biological properties.
PROPRANOLOL: Contains a naphthalene ring with a propanolamine side chain, used as a beta-blocker in medicine.
NAPHTHALENE: The parent compound without any substituents, used as a precursor in various chemical syntheses.
Uniqueness: 3-(PROPAN-2-YL)NAPHTHALEN-2-OL is unique due to the presence of both a hydroxyl group and an isopropyl group on the naphthalene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H14O |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-propan-2-ylnaphthalen-2-ol |
InChI |
InChI=1S/C13H14O/c1-9(2)12-7-10-5-3-4-6-11(10)8-13(12)14/h3-9,14H,1-2H3 |
Clave InChI |
CQUUKGPBMDUWMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


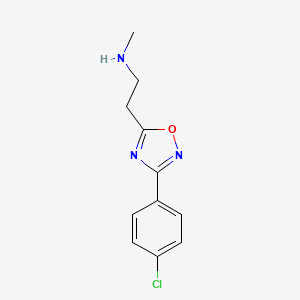
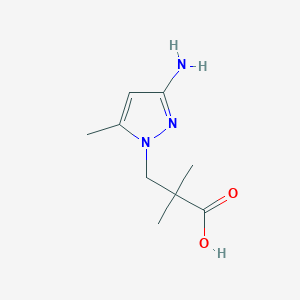
![(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B13058987.png)
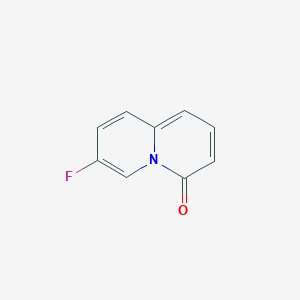
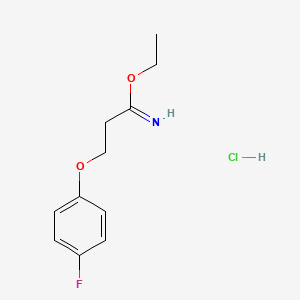
![2-Mercapto-7-thien-2-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol hydrate](/img/structure/B13059013.png)
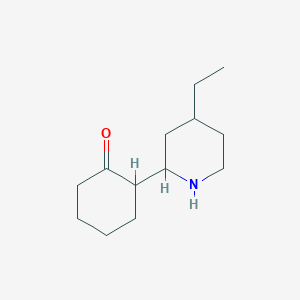
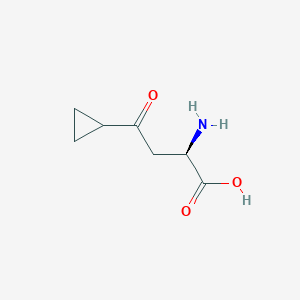
![4-(2,2-Dimethoxy-ethyl)-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13059037.png)
![1-[2-(2-Methyl-1H-imidazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059041.png)
![4-((4-Chlorophenyl)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059057.png)
